Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate
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Overview
Description
Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C12H23NO2 It is a derivative of cyclohexane, featuring a tert-butyl group, an amino group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Formation of the Amino Group: Introduction of the amino group can be achieved through amination reactions.
Esterification: The carboxylate ester group is introduced via esterification reactions, often using tert-butyl alcohol and appropriate catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, efficiency, and cost-effectiveness. Common industrial techniques include:
Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.
High-Pressure Reactions: To facilitate the formation of the desired product under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted cyclohexane derivatives.
Scientific Research Applications
Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and conformational analysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.
Receptor Binding: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane Derivatives: Such as 1-tert-butyl-4-methylcyclohexane.
Amino Acid Esters: Such as tert-butyl glycine esters.
Uniqueness
Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability. The amino and carboxylate ester groups offer sites for further chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9-5-7-12(13,8-6-9)10(14)15-11(2,3)4/h9H,5-8,13H2,1-4H3 |
InChI Key |
SIMUGCCJPNUKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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